molecular formula C5H7KO4 B13859196 potassium;4-hydroxy-2-oxopentanoate

potassium;4-hydroxy-2-oxopentanoate

Cat. No.: B13859196
M. Wt: 170.20 g/mol
InChI Key: UMKYHQKUABCGNK-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;4-hydroxy-2-oxopentanoate can be synthesized through the neutralization of 4-hydroxy-2-oxopentanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxy-2-oxopentanoic acid in water, followed by the gradual addition of potassium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;4-hydroxy-2-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydroxyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 4-oxopentanoic acid.

    Reduction: The major product is 4-hydroxy-2-pentanol.

    Substitution: The products depend on the substituent introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

Potassium;4-hydroxy-2-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its role in metabolic pathways, particularly in the degradation of amino acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic disorders.

    Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium;4-hydroxy-2-oxopentanoate involves its participation in biochemical pathways. It acts as an intermediate in the metabolism of amino acids, where it undergoes enzymatic reactions to form acetaldehyde and pyruvate. These reactions are catalyzed by enzymes such as 4-hydroxy-2-oxovalerate aldolase and 2-oxopent-4-enoate hydratase .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-oxovalerate
  • 4-Hydroxy-2-ketopentanoate
  • 4-Hydroxy-2-ketovaleric acid

Uniqueness

Unlike its similar compounds, it is particularly studied for its involvement in the degradation of aromatic substrates and unsaturated amino acids .

Properties

Molecular Formula

C5H7KO4

Molecular Weight

170.20 g/mol

IUPAC Name

potassium;4-hydroxy-2-oxopentanoate

InChI

InChI=1S/C5H8O4.K/c1-3(6)2-4(7)5(8)9;/h3,6H,2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

UMKYHQKUABCGNK-UHFFFAOYSA-M

Canonical SMILES

CC(CC(=O)C(=O)[O-])O.[K+]

Origin of Product

United States

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